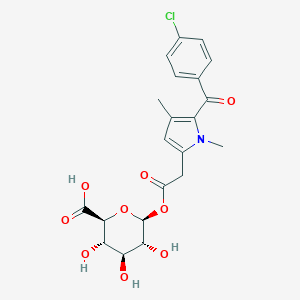

Zomepirac-glucuronid

Übersicht

Beschreibung

Zomepirac glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) zomepirac. Zomepirac was withdrawn from the market in the 1980s due to its association with severe adverse effects, including liver failure. However, zomepirac glucuronide has been the subject of scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Pharmakokinetik und Arzneimittelstoffwechsel

Zomepirac-glucuronid ist ein Metabolit von Zomepirac, einem nichtsteroidalen Antirheumatikum (NSAR). Es wird durch den Prozess der Glucuronidierung gebildet, ein wichtiger Weg für die Biotransformation vieler Medikamente, Xenobiotika und endogener Substanzen. Die Untersuchung von this compound kann Einblicke in die Pharmakokinetik von Zomepirac liefern, einschließlich seiner Absorptions-, Distributions-, Metabolismus- und Exkretionsprofile (ADME) .

Proteinbindung und arzneimittelbedingte Toxizität

Die irreversible Bindung von this compound an Plasmaproteine, wie Albumin, wurde dokumentiert. Diese Bindung ist pH-abhängig und kann zur Bildung von Proteinaddukten führen, die immunologische Reaktionen auslösen und zu arzneimittelbedingter Toxizität beitragen können . Das Verständnis dieses Bindungsmechanismus ist entscheidend für die Vorhersage und Minderung potenzieller unerwünschter Arzneimittelwirkungen.

Mechanismen der arzneimittelbedingten Leberschädigung

Die Fähigkeit von this compound, kovalente Bindungen mit endogenen Proteinen zu bilden, kann zur Dysfunktion dieser Proteine führen, was möglicherweise Leberschäden verursacht . Die Forschung in diesem Bereich kann dazu beitragen, die molekularen Mechanismen der arzneimittelbedingten Leberschädigung zu identifizieren und Strategien zu entwickeln, um sie zu verhindern.

Enzym-Interaktionsstudien

Die Interaktion von this compound mit Enzymen wie UDP-Glucuronosyltransferase (UGT) ist von großem Interesse. UGT-Enzyme sind für den Glucuronidierungsprozess verantwortlich, und die Bildung von kovalenten Addukten mit diesen Enzymen kann ihre Funktion und den gesamten Metabolismus des Arzneimittels beeinflussen .

Stereoselektivität im Arzneimittelstoffwechsel

Studien haben gezeigt, dass die Bildung von kovalenten Addukten zwischen this compound und Proteinen Stereoselektivität aufweisen kann . Dieser Aspekt der Forschung kann zum Verständnis der Rolle der Chiralität im Arzneimittelstoffwechsel und seinen Auswirkungen auf die Wirksamkeit und Sicherheit beitragen.

Entwicklung analytischer Methoden

Die Analyse von this compound erfordert ausgeklügelte analytische Techniken, um die Verbindung und ihre Addukte zu detektieren und zu quantifizieren. Die Forschung auf diesem Gebiet konzentriert sich auf die Entwicklung und Verbesserung chromatographischer und massenspektrometrischer Methoden, die für pharmakokinetische Studien und die Überwachung der Arzneimittelsicherheit unerlässlich sind .

Arzneimittelentwicklung und Strukturanalyse

Die strukturelle Ähnlichkeit von this compound mit anderen Glucuroniden, wie Bilirubin-glucuronid, ermöglicht vergleichende Studien, die die Entwicklung sichererer Medikamente mit einem geringeren Potenzial für kovalente Bindung und Toxizität ermöglichen .

Immunologische Studien und Überempfindlichkeitsreaktionen

Angesichts der Assoziation von this compound mit immunologischen Reaktionen zielt die Forschung in diesem Bereich darauf ab, die Immunantwort auf Arzneimittel-Protein-Addukte zu verstehen. Dieses Wissen ist entscheidend für die Entwicklung von Arzneimitteln mit einem geringeren Risiko, Überempfindlichkeitsreaktionen hervorzurufen .

Wirkmechanismus

Target of Action

Zomepirac glucuronide primarily targets the Prostaglandin D2 receptor 2 . Prostaglandins are lipid compounds that play crucial roles in inflammation and are involved in the regulation of pain and fever. By targeting the Prostaglandin D2 receptor 2, Zomepirac glucuronide can influence these physiological processes.

Mode of Action

Zomepirac glucuronide interacts with its targets through a unique mechanism. It undergoes isomerization , forming an imine linkage between the glucuronic acid moiety of the conjugate and a lysine or terminal amino group of the protein . This irreversible binding is thought to occur via the acyl glucuronide .

Biochemical Pathways

Zomepirac glucuronide affects the prostaglandin synthesis pathway . By inhibiting prostaglandin synthetase, it reduces the production of prostaglandins, thereby modulating inflammation, pain, and fever. The irreversible binding of Zomepirac to proteins is also significant, as it occurs both in vitro and in vivo .

Pharmacokinetics

Zomepirac is metabolized in humans to a reactive, unstable acyl glucuronide, which accumulates in plasma . The irreversible binding in vivo correlates with overall exposure to Zomepirac glucuronide when exposure is expressed as the area under the plasma concentration vs. time curve . When probenecid, which decreases the plasma clearance of Zomepirac glucuronide, is administered concurrently with Zomepirac, irreversible binding of Zomepirac is increased .

Result of Action

The primary result of Zomepirac glucuronide’s action is the management of mild to severe pain . It’s important to note that zomepirac was associated with fatal and near-fatal anaphylactoid reactions, leading to its withdrawal from the market .

Action Environment

The action of Zomepirac glucuronide is influenced by environmental factors such as pH. The extent of binding in vitro was found to be time- and pH-dependent . Additionally, the presence of other substances, such as probenecid, can influence the action of Zomepirac glucuronide by decreasing its plasma clearance .

Safety and Hazards

Zukünftige Richtungen

The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial . Despite important advances in the analytical methodology used to detect, identify, and quantify acyl glucuronides in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their acyl glucuronide metabolites . This area of research could benefit from further investigation.

Biochemische Analyse

Biochemical Properties

Zomepirac Glucuronide is a reactive, unstable acyl glucuronide . It is known to interact with proteins such as human serum albumin, forming covalent bonds . This reactivity is determined by the half-life of disappearance of 1-O-β acyl glucuronide and the extent of covalent binding of acyl glucuronide to proteins .

Cellular Effects

The cellular effects of Zomepirac Glucuronide are primarily due to its reactivity. It forms covalent bonds with proteins, which can potentially alter their function

Molecular Mechanism

Zomepirac Glucuronide exerts its effects at the molecular level through its reactivity. It forms covalent bonds with proteins, potentially altering their function

Temporal Effects in Laboratory Settings

In laboratory settings, the reactivity of Zomepirac Glucuronide is monitored over time. The chemical degradation of 1-O-β isomer in 0.1 M phosphate buffer at pH 7.4 is monitored for acyl migration

Metabolic Pathways

Zomepirac Glucuronide is involved in the glucuronidation metabolic pathway It interacts with enzymes and cofactors involved in this pathway

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO9/c1-9-7-12(23(2)14(9)15(25)10-3-5-11(22)6-4-10)8-13(24)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h3-7,16-19,21,26-28H,8H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGKIZYZSHHXJZ-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226775 | |

| Record name | Zomepirac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75871-31-7 | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75871-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zomepirac glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075871317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zomepirac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

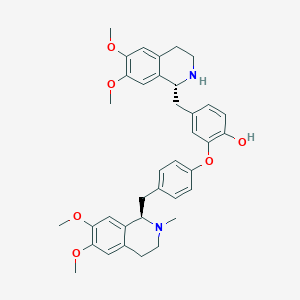

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)

![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)

![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)